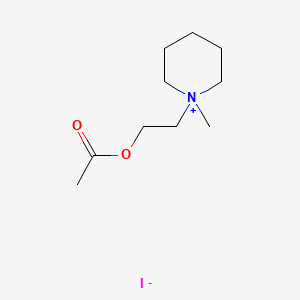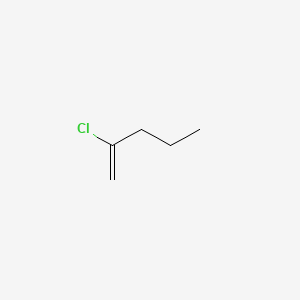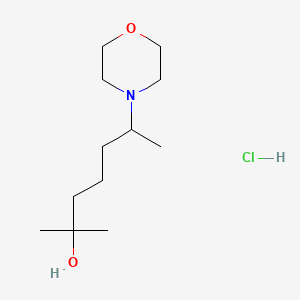![molecular formula C24H17N B14668082 7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine CAS No. 36762-32-0](/img/structure/B14668082.png)
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine: is a complex organic compound with the molecular formula C24H17N It is a polycyclic aromatic compound that contains multiple fused rings, including benzene, indene, and acridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indenoacridine Core: This step involves the cyclization of appropriate precursors to form the indenoacridine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogens (Br2, Cl2), alkylating agents (R-X), nitrating agents (HNO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学的研究の応用
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby affecting cellular pathways.
類似化合物との比較
Similar Compounds
4,5-Dihydrobenzo[h]indeno[1,7-bc]acridine: Lacks the methyl group at the 7th position.
Benzo[h]indeno[1,7-bc]acridine: Similar core structure but without the dihydro and methyl modifications.
Acridine: A simpler structure with a single acridine ring.
Uniqueness
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. The presence of the methyl group at the 7th position can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
特性
CAS番号 |
36762-32-0 |
|---|---|
分子式 |
C24H17N |
分子量 |
319.4 g/mol |
IUPAC名 |
14-methyl-3-azahexacyclo[15.6.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,20(24),21-undecaene |
InChI |
InChI=1S/C24H17N/c1-14-18-12-11-15-5-2-3-7-19(15)23(18)25-24-20-8-4-6-16-9-10-17(22(16)20)13-21(14)24/h2-8,11-13H,9-10H2,1H3 |
InChIキー |
SSNXXRLZMUNVAH-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C5CCC6=C5C4=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


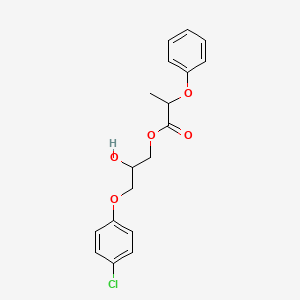
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)


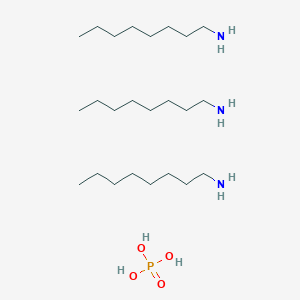
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

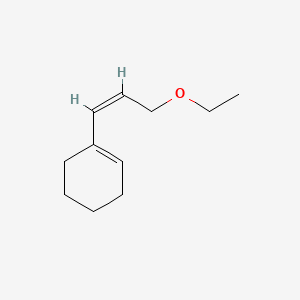
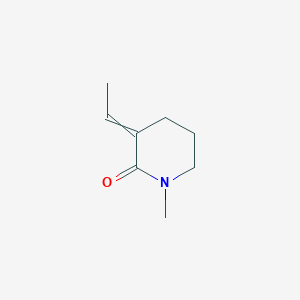
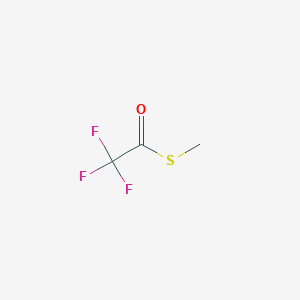
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
